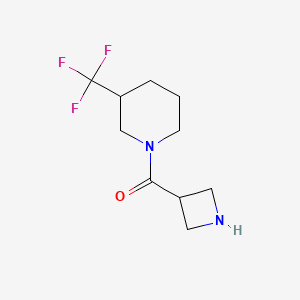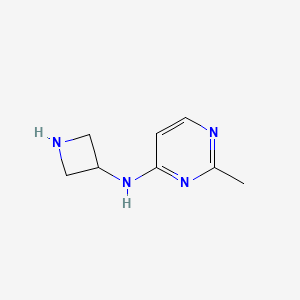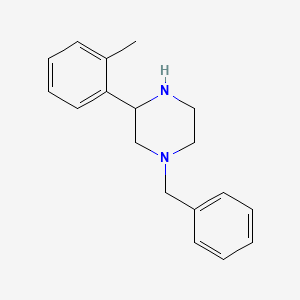
1-Benzyl-3-(2-methylphenyl)piperazine
Overview
Description
1-Benzyl-3-(2-methylphenyl)piperazine is a synthetic substance that does not occur naturally . It is categorized as a piperazine and has been detected in illicit tablets .
Molecular Structure Analysis
The molecular formula of 1-Benzyl-3-(2-methylphenyl)piperazine is C12H18N2 . The InChI Key is GRVNOUKHAZXMJK-UHFFFAOYSA-N . The SMILES representation is CC1=CC=CC=C1CN1CCNCC1 .Physical And Chemical Properties Analysis
1-Benzyl-3-(2-methylphenyl)piperazine has a molecular weight of 190.29 g/mol . It is a clear colorless to yellow viscous liquid . The density is 1.001 g/mL at 25 °C .Scientific Research Applications
Antipsychotic and Antidepressant Potential
Research has indicated that certain derivatives of 1-Benzyl-3-(2-methylphenyl)piperazine exhibit potential as atypical antipsychotics. For instance, studies have focused on optimizing the structure of these compounds to improve their potency and oral bioavailability for treating conditions such as schizophrenia, with efforts aimed at reducing the induction of extrapyramidal side effects commonly associated with traditional antipsychotics (Bolós et al., 1996). Furthermore, specific piperazine derivatives are under investigation for their antidepressant properties, highlighting the versatility of this chemical structure in central nervous system therapies (Hvenegaard et al., 2012).
Anticancer and Antiproliferative Activities
Several studies have reported on the antiproliferative and erythroid differentiation effects of piperazine derivatives against various cancer cell lines, including human chronic myelogenous leukemia. These findings suggest a potential therapeutic application of these compounds in cancer treatment, demonstrating their ability to inhibit cell proliferation and induce differentiation, thereby contributing to cancer therapy (Saab et al., 2013).
Antimicrobial and Antifungal Properties
The synthesis of novel piperazine derivatives has been driven by the search for new antimicrobial and antifungal agents. Investigations into the antibacterial activities of these compounds against resistant bacterial strains and their potential as biofilm inhibitors highlight the significance of piperazine derivatives in addressing the challenge of antibiotic resistance. Specifically, compounds exhibiting potent biofilm inhibition activities against various bacterial strains have been identified, presenting a promising avenue for the development of new antibacterial therapies (Mekky & Sanad, 2020).
Safety And Hazards
properties
IUPAC Name |
1-benzyl-3-(2-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-15-7-5-6-10-17(15)18-14-20(12-11-19-18)13-16-8-3-2-4-9-16/h2-10,18-19H,11-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQAZAFOEUIOEIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CN(CCN2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-methylphenyl)piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



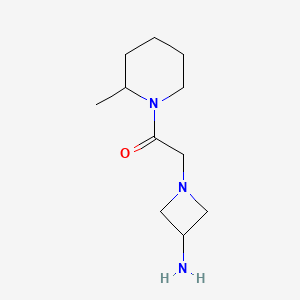
![2-(3-aminoazetidin-1-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B1487947.png)
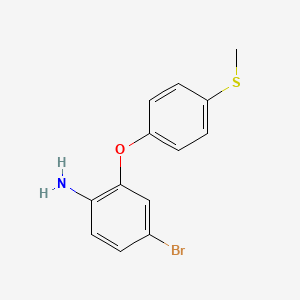
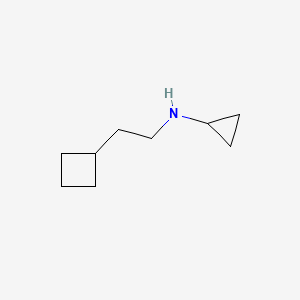

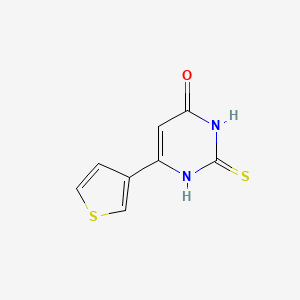
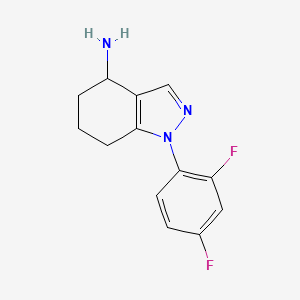
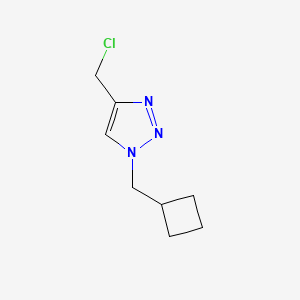
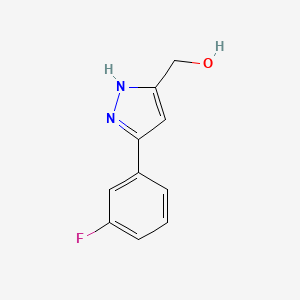
![1-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]piperazine](/img/structure/B1487963.png)
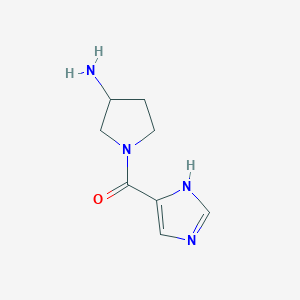
![1-{[butyl(methyl)carbamoyl]methyl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1487966.png)
